molecular formula C63H98O29 B1683684 Tubeimoside CAS No. 102040-03-9

Tubeimoside

Cat. No. B1683684
M. Wt: 1319.4 g/mol
InChI Key: UNEIHPFYJFFHGD-UMVHPKKKSA-N
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Description

Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .


Synthesis Analysis

TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.


Molecular Structure Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .


Chemical Reactions Analysis

TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .


Physical And Chemical Properties Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .

Scientific Research Applications

Anti-Tumorigenic Effects

Tubeimoside 1, derived from the bulb of Bolbostemma paniculatum, has demonstrated potent anti-tumorigenic effects. It has been found effective in mouse skin carcinogenesis models, both through oral administration and topical application, suggesting its potential as a cancer chemoprevention agent (Yu et al., 1992).

Induction of Cell Cycle Arrest and Apoptosis

Research indicates that tubeimoside can induce cell cycle arrest and apoptosis in cancer cells. In a study on HeLa cells, tubeimoside displayed a strong growth inhibitory effect and induced significant changes in the cell cycle, leading to apoptosis (Yang et al., 2002).

Interaction with HepG2 Cells

A study using microscopic imaging and fluorescent spectra methods showed that Tubeimoside 1 (TBMS 1) affected HepG2 cells, a type of liver cancer cell. This interaction was characterized by the acceleration of cell death and growth inhibition, particularly in the G2/M phase of the cell cycle (Lin et al., 2014).

Effect on Glioma Cells

Tubeimoside-1 has been found to inhibit glioma cancer cell proliferation and induce apoptosis through various pathways. This includes modulation of the Bax/Bcl-2 ratio and the ROS/Cytochrome C/Caspase-3 pathway, highlighting its potential therapeutic application for glioma management (Jia et al., 2015).

Role in Signaling Pathways

A study on HepG2 cells showed that tubeimoside-1 induced apoptosis through activation of various pathways, including NF-κB, JNK, and p53 pathways, with associated oxidative stress and G₂/M cell cycle arrest. This detailed mechanism further supports its potential as an anti-cancer agent (Yin et al., 2011).

Structure-Activity Relationship in Anti-Tumor Effects

Research on the structure-activity relationship of tubeimosides reveals differences in their anti-inflammatory, antitumor, and antitumor-promoting effects. The study found varying degrees of efficacy and toxicity among different tubeimosides, with tubeimoside II showing promising results for cancer chemoprevention and chemotherapy (Yu et al., 2001).

Broad Pharmacological Properties

Tubeimoside-1 has been recognized for its wide range of pharmacological properties, including anti-cancer, anti-HIV, and anti-inflammatory effects. Its multifaceted pharmacological profile and anti-proliferative potential make it a significant subject in the field of herbal drugs (Zafar et al., 2018).

Safety And Hazards

Several lines of evidence have shown that TBMS1 may cause adverse and toxic effects at high doses . It is very toxic if swallowed and irritating to skin .

Future Directions

Additional research is necessary to investigate in vivo antitumor effects and the pharmacokinetics of TBMS1 . To reduce the toxicity of TBMS1, future research should aim to modify its structure, formulate targeting preparations or combinations with other drugs .

properties

IUPAC Name

(3S)-5-[(3S,4R,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(2S,3R,6aR,6bS,8aS,12aR,14aR,14bR)-2-hydroxy-8a-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,9,10,12,12a,14,14a-dodecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3-hydroxy-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98O29/c1-26-38(71)42(75)46(79)53(85-26)90-49-47(88-51-44(77)39(72)30(66)23-82-51)31(67)24-83-54(49)92-56(80)63-16-14-57(2,3)18-28(63)27-10-11-35-60(7)19-29(65)50(58(4,5)34(60)12-13-62(35,9)61(27,8)15-17-63)91-55-48(43(76)40(73)32(22-64)87-55)89-52-45(78)41(74)33(25-84-52)86-37(70)21-59(6,81)20-36(68)69/h10,15,17,26,28-35,38-55,64-67,71-79,81H,11-14,16,18-25H2,1-9H3,(H,68,69)/t26-,28+,29-,30+,31-,32+,33-,34?,35+,38-,39-,40+,41-,42+,43-,44+,45+,46+,47-,48+,49+,50-,51+,52-,53-,54-,55-,59-,60-,61+,62+,63-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWKUXFXGOVHIM-NURBMQBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@@H]3C5=CC[C@H]6[C@]([C@@]5(C=C4)C)(CCC7[C@@]6(C[C@@H]([C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@H](CO9)OC(=O)C[C@](C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)O[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TBMS1 saponin

CAS RN

102040-03-9
Record name Tubeimoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102040039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
1,170
Citations
CL Wang, MZ Gao, DM Gao, YH Guo, Z Gao… - Frontiers in …, 2022 - frontiersin.org
Tubeimoside-1 (TBMS-1), a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma, is present in numerous Chinese medicine preparations. …
Number of citations: 11 www.frontiersin.org
M Zafar, I Sarfraz, A Rasul, F Jabeen… - Natural product …, 2018 - journals.sagepub.com
… Tubeimoside-1 is known to possess various pharmacological … tubeimoside-1 has been widely studied. The present review article seeks to cover the recent developments of tubeimoside-…
Number of citations: 18 journals.sagepub.com
L Yu, R Ma, Y Wang, H Nishino… - … journal of cancer, 1992 - Wiley Online Library
… and TPA plus tubeimoside 1, meaning that application of tubeimoside 1 completely … tubeimoside-1-treated mice had a smooth skin, while those treated with TPA but without tubeimoside …
Number of citations: 94 onlinelibrary.wiley.com
X Yang, X Li, M Luo, Y Guo, C Li, D Lv, Z Cheng… - Journal of …, 2021 - Elsevier
… Tubeimoside I (TBM) is a triterpenoid saponin purified from tubeimu (tuber of Bolbostemma paniculatum (Maxim.) Franquet). In traditional Chinese medicine, tubeimu had been used to …
Number of citations: 15 www.sciencedirect.com
Y Zhang, X Xu, P He - Molecular medicine reports, 2011 - spandidos-publications.com
Plant materials are a great source of cancer chemotherapeutic agents. Tubeimoside-1 (TBMS1) is a triterpenoid saponin extracted from the tubers of Bolbostemma paniculatum (Maxim.…
Number of citations: 74 www.spandidos-publications.com
L Yu, R Ma, Y Wang, H Nishino - Planta medica, 1994 - thieme-connect.com
… In the present paper, we report on the antineoplastic activity and toxicity of tubeimoside 1 (… of tubeimoside 1 was investigated in vivo and in vitro. The results showed that tubeimoside 1 …
Number of citations: 97 www.thieme-connect.com
G Jia, Q Wang, R Wang, D Deng, L Xue… - OncoTargets and …, 2015 - Taylor & Francis
Background Tubeimoside-1 (TBMS1) is a natural compound isolated from tubeimoside, which has been widely used as a traditional Chinese herbal medicine. The purpose of the …
Number of citations: 113 www.tandfonline.com
F Kong, D Zhu, R Xu, Z Fu, L Zhou, T Iwashita… - Tetrahedron letters, 1986 - Elsevier
The structure of Tubeimoside I isolated from the bulb of Bolbostemma paniculatum [Maxim] Franquet (Tu-bei-mu) was determined as 1 mainly by comparative NMR studies of 1 and its …
Number of citations: 66 www.sciencedirect.com
D Lv, M Luo, Z Cheng, R Wang… - Oxidative Medicine …, 2021 - downloads.hindawi.com
Myocardial ischemia-reperfusion injury (MIRI) is a phenomenon that reperfusion leads to irreversible damage to the myocardium and increases mortality in acute myocardial infarction (…
Number of citations: 19 downloads.hindawi.com
S Liu, X Pan, W Cheng, B Deng, Y He… - Frontiers in …, 2020 - frontiersin.org
Piezo1, a mechanosensitive Ca 2+ -permeable non-selective cationic ion channel protein, is involved in a wide range of biological processes and plays crucial roles in vascular …
Number of citations: 24 www.frontiersin.org

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